1-methyl-3-phenoxy-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-methyl-3-phenoxypyrazol-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
InChI Key |
KKVKJAZTCOYHJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Comprehensive Derivatization Strategies of 1 Methyl 3 Phenoxy 1h Pyrazol 4 Amine
Reactivity Profile of the Pyrazole (B372694) Heterocycle in the Compound
The pyrazole ring is an aromatic heterocycle whose reactivity is significantly influenced by its substituents. In 1-methyl-3-phenoxy-1H-pyrazol-4-amine, the ring is highly activated by the presence of the 4-amino and 3-phenoxy groups, both of which are electron-donating.
Electrophilic Aromatic Substitution Patterns
The pyrazole ring can undergo electrophilic substitution reactions, typically at the C4 position. However, in the title compound, this position is already substituted. The powerful electron-donating nature of the 4-amino group, combined with the activating effects of the N1-methyl and C3-phenoxy groups, strongly directs incoming electrophiles to the C5 position. This position is ortho to the activating amino group and is the most nucleophilic site on the ring.
Common electrophilic substitution reactions applicable to this scaffold include:
Halogenation: Introduction of bromine or chlorine at the C5 position.
Nitration: Addition of a nitro group at C5, though conditions must be carefully controlled to avoid oxidation of the amino and phenoxy groups.
Sulfonation: Introduction of a sulfonic acid group at the C5 position.
The unique properties of pyrazoles have been attributed to electrophilic substitution reactions that occur at position 4, and nucleophilic attacks that occur at positions 3 and 5, leading to diverse structures. nih.gov
Nucleophilic Reactivity at Ring Positions
Due to the electron-rich nature of the pyrazole ring in this compound, it is generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group on the ring, neither of which are present in this molecule's native state. Nucleophilic attack is more likely to occur at positions 3 and 5 if a suitable leaving group were introduced at these sites. nih.gov
Transformations Involving the 4-Amino Functional Group
The exocyclic 4-amino group is a primary amine and thus exhibits characteristic reactivity, serving as a key site for a wide array of derivatization strategies. chim.itarkat-usa.org
Acylation, Sulfonylation, and Alkylation Reactions
The nucleophilic nitrogen of the 4-amino group readily reacts with various electrophiles to form amides, sulfonamides, and alkylated amines.
Acylation: Reaction with acylating agents such as acetic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding N-acylated derivatives. nih.govresearchgate.netresearchgate.net This is a common strategy to introduce carbonyl functionalities.
Sulfonylation: Treatment with sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl), in a basic medium affords stable sulfonamides. tcichemicals.comorganic-chemistry.orgnih.govwikipedia.org This reaction is useful for introducing sulfonyl groups, which are prevalent in many pharmaceutically active molecules.
Alkylation: The amino group can undergo N-alkylation with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, provides a more controlled method for mono-alkylation. mdpi.com
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetic Anhydride (Ac₂O) | N-(1-methyl-3-phenoxy-1H-pyrazol-4-yl)acetamide | Pyridine or Triethylamine, Room Temperature |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(1-methyl-3-phenoxy-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | Pyridine or Triethylamine, 0°C to Room Temperature |
| Alkylation (Reductive Amination) | Benzaldehyde followed by NaBH₄ | N-benzyl-1-methyl-3-phenoxy-1H-pyrazol-4-amine | Acid catalyst (for imine formation), Methanol (for reduction) |
Formation of Imine and Hydrazone Derivatives
Imine Formation: The primary amino group undergoes condensation with aldehydes and ketones, typically under acidic catalysis, to form imine derivatives (Schiff bases). youtube.comnih.govkhanacademy.org This reversible reaction is a cornerstone of dynamic covalent chemistry and provides a gateway to more complex molecular architectures. A series of 4-(het)arylimino‐3‐(trifluoromethyl)‐5‐phenylpyrazoles have been synthesized by the condensation of 4-aminopyrazoles with various aldehydes. researchgate.net
Hydrazone Derivatives: While the 4-amino group itself does not form hydrazones, it is structurally related to hydrazine. The broader chemistry of pyrazoles often involves the synthesis of hydrazone derivatives, typically by condensing a pyrazole carbohydrazide or a pyrazole carbaldehyde with a suitable carbonyl or hydrazine compound, respectively. organic-chemistry.orgresearchgate.netrsc.org For instance, pyrazole-4-carbaldehydes are common precursors that react with hydrazines to yield pyrazole-hydrazones.
| Carbonyl Compound | Product Name | Conditions |
|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-1-methyl-3-phenoxy-1H-pyrazol-4-amine | Methanol, catalytic acetic acid, reflux |
| Acetone | (E)-N-isopropylidene-1-methyl-3-phenoxy-1H-pyrazol-4-amine | Ethanol, catalytic p-TsOH, reflux |
| Cyclohexanone | (E)-N-cyclohexylidene-1-methyl-3-phenoxy-1H-pyrazol-4-amine | Toluene, Dean-Stark trap, reflux |
Diazotization and Subsequent Coupling Reactions
The 4-amino group can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. organic-chemistry.org These pyrazolediazonium salts are valuable synthetic intermediates. arkat-usa.org
The resulting diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. researchgate.neticrc.ac.ir This reaction leads to the formation of highly colored azo compounds, which are widely used as dyes. cuhk.edu.hk The stability of the diazonium salt can be enhanced by using counterions like tosylate. rsc.org
Reductive Amination Pathways
The primary amino group at the C4 position of this compound is a key site for derivatization, readily undergoing reductive amination with various carbonyl compounds. This two-step, one-pot reaction is a highly efficient method for forming C-N bonds. The process begins with the nucleophilic attack of the pyrazol-4-amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a Schiff base or imine. Subsequent reduction of the imine in situ with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride [NaBH(OAc)₃], affords the corresponding secondary or tertiary amine derivative.
The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred as it is a milder reagent that selectively reduces the iminium ion without affecting the carbonyl reactant, allowing for a one-pot procedure. The reaction is versatile, accommodating a wide range of aliphatic and aromatic aldehydes and ketones, thus enabling the introduction of diverse substituents at the 4-amino position.
Table 1: Examples of Potential Products from Reductive Amination of this compound This table is illustrative and based on established reductive amination protocols.
| Carbonyl Compound | Reducing Agent | Potential Product Name |
| Benzaldehyde | NaBH(OAc)₃ | N-benzyl-1-methyl-3-phenoxy-1H-pyrazol-4-amine |
| Acetone | NaBH₄ | N-isopropyl-1-methyl-3-phenoxy-1H-pyrazol-4-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-1-methyl-3-phenoxy-1H-pyrazol-4-amine |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | N-(4-methoxybenzyl)-1-methyl-3-phenoxy-1H-pyrazol-4-amine |
Chemical Modifications of the 3-Phenoxy Moiety
The phenoxy group at the C3 position offers another avenue for structural modification, allowing for functionalization of the terminal aromatic ring or transformation of the ether linkage itself.
The terminal phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the ether linkage. lkouniv.ac.in Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups.
Halogenation: Reaction with halogens (e.g., Br₂ in the presence of a Lewis acid or N-bromosuccinimide) can introduce bromine or chlorine atoms, typically at the para position.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), again primarily at the para position. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.
Friedel-Crafts Acylation/Alkylation: In the presence of a Lewis acid catalyst like AlCl₃, acyl chlorides or alkyl halides can introduce acyl or alkyl groups onto the ring. lkouniv.ac.in
These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.
Table 2: Potential Products of Electrophilic Aromatic Substitution on the Phenoxy Ring Positions are numbered relative to the ether linkage on the phenoxy ring.
| Reaction | Reagents | Major Product |
| Bromination | Br₂ / FeBr₃ | 1-Methyl-3-(4-bromophenoxy)-1H-pyrazol-4-amine |
| Nitration | HNO₃ / H₂SO₄ | 1-Methyl-3-(4-nitrophenoxy)-1H-pyrazol-4-amine |
| Acylation | CH₃COCl / AlCl₃ | 1-(4-(1-Methyl-4-amino-1H-pyrazol-3-yloxy)phenyl)ethan-1-one |
The phenoxy group itself is generally robust, but can be chemically altered under specific conditions.
Oxidative Cleavage: Aryl ethers are typically resistant to oxidation. However, severe oxidative conditions can lead to cleavage of the ether bond or degradation of the aromatic rings. More controlled oxidation, potentially mediated by enzymes like cytochrome P450, could lead to hydroxylation of the aromatic ring. uq.edu.au Phenoxy radical couplings, initiated by one-electron oxidants, could also lead to dimerization or polymerization, though this is a specialized reaction pathway. frontiersin.org
Reductive Transformations: The ether linkage is stable to most reducing agents. However, cleavage of the C-O bond can be achieved under harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid, which would convert the phenoxy group to a hydroxyl group, yielding 4-amino-1-methyl-1H-pyrazol-3-ol. wikipedia.org Additionally, catalytic hydrogenation (e.g., H₂ over a rhodium or ruthenium catalyst) under forcing conditions could potentially reduce the aromatic phenoxy ring to a cyclohexyloxy group.
Derivatization at the N1-Methyl Group and its Chemical Consequences
The N1-methyl group is the least reactive functionality on the core scaffold. C-H bonds of a methyl group are generally inert. However, certain transformations are theoretically possible, although they may require harsh conditions or specialized reagents that could affect other parts of the molecule.
Oxidation: Direct oxidation of the N-methyl group to a hydroxymethyl (-CH₂OH) or formyl (-CHO) group is challenging but may be achievable using specific oxidizing agents. For instance, oxidation of N-alkyl groups on other heterocyclic systems has been reported. google.comscribd.com Such a transformation would introduce a new reactive handle for further derivatization.
Demethylation: Removal of the N1-methyl group is a difficult process, often requiring potent reagents like trimethylsilyl iodide or strong Lewis acids. wikipedia.org The resulting N-unsubstituted pyrazole (3-phenoxy-1H-pyrazol-4-amine) would have significantly different chemical properties. Most notably, it would exist as a mixture of tautomers and possess an acidic N-H proton, allowing for a different set of N-alkylation or N-acylation reactions. This change would fundamentally alter the electronic distribution within the pyrazole ring and its hydrogen bonding capabilities.
The primary chemical consequence of the N1-methyl group is that it prevents tautomerism and fixes the substitution pattern of the pyrazole ring. nih.gov This structural rigidity is often desirable in medicinal chemistry for ensuring specific interactions with biological targets.
Construction of Fused Heterocyclic Systems from this compound
The 4-amino group is a pivotal functionality for the construction of fused ring systems, where the pyrazole ring becomes part of a larger, polycyclic aromatic scaffold. This is a common strategy for generating novel chemical entities with unique properties.
One of the most important transformations of 4-aminopyrazoles is their conversion into fused pyrazolo-triazine systems. researchgate.net These bicyclic heterocycles are of significant interest due to their structural similarity to purines, which can impart a range of biological activities.
The most common synthetic route involves the diazotization of the 4-amino group of this compound. mdpi.com Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures, converts the primary amine into a reactive diazonium salt. This intermediate can then undergo intramolecular cyclization onto the N1-position of the pyrazole ring to form a pyrazolo[3,4-d] mdpi.comacs.orgactachemscand.orgtriazine ring system. Depending on the reaction conditions and subsequent workup, various derivatives of this fused system can be obtained. For example, cyclization can lead to the formation of pyrazolo[3,4-d] mdpi.comacs.orgactachemscand.orgtriazin-4-ones. researchgate.net
This strategy provides a robust method for accessing a class of compounds with significant potential for further chemical exploration and application.
Annulation with Other Heterocycles
The primary route for the annulation of 4-aminopyrazoles involves their reaction as a 1,3-binucleophile with various 1,3-dielectrophilic partners. This reactivity allows for the construction of fused pyridine rings, leading predominantly to the formation of the pyrazolo[3,4-b]pyridine core. researchgate.netbeilstein-journals.orgnih.gov This scaffold is of significant interest in medicinal chemistry. nih.govmdpi.commdpi.com The key reactants for this transformation include 1,3-dicarbonyl compounds, their synthetic equivalents, and α,β-unsaturated carbonyl compounds.
Reaction with 1,3-Dicarbonyl Compounds: The condensation of 4-aminopyrazoles with 1,3-dicarbonyl compounds such as acetylacetone or β-ketoesters is a classical and effective method for synthesizing pyrazolo[3,4-b]pyridines. researchgate.net The reaction typically proceeds under acidic or thermal conditions, leading to a cyclocondensation reaction where the amino group and the C5 carbon of the pyrazole ring react with the two carbonyl groups of the dielectrophile. mdpi.com For instance, the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone in the presence of a Lewis acid like tin(IV) chloride has been shown to produce 4-amino-pyrazolo[3,4-b]pyridine derivatives. researchgate.net
Reaction with α,β-Unsaturated Ketones: Another important strategy involves the reaction with α,β-unsaturated ketones (chalcones). This reaction, often catalyzed by Lewis acids such as zirconium(IV) chloride, allows for the synthesis of variously substituted pyrazolo[3,4-b]pyridines. mdpi.com The annulation proceeds through a sequence involving an initial aza-Michael addition of the amino group to the unsaturated system, followed by intramolecular cyclization and subsequent aromatization, typically through oxidation.
Reaction with Azlactones: A more recent approach utilizes azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) as the electrophilic partner. The reaction with 5-aminopyrazoles can proceed under solvent-free conditions to furnish tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further transformed into other fused systems or aromatized. nih.govthieme-connect.com
The following table summarizes representative annulation reactions for 4-aminopyrazole analogues, which model the expected reactivity of this compound.
| 4-Aminopyrazole Analogue | Electrophilic Reagent | Conditions | Fused Heterocycle Product |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄, EtOH/DMF, 95 °C | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Acetylacetone | SnCl₄ | 4-Amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl-ethanones researchgate.net |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Azlactones | Solvent-free, heat | Tetrahydro-1H-pyrazolo[3,4-b]pyridines thieme-connect.com |
| 3-Aminopyrazole derivatives | Diethyl 2-(ethoxymethylene)malonate | Heat, then POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridines (Gould-Jacobs reaction) mdpi.com |
Mechanistic Studies of Key Derivatization Reactions
The mechanisms governing the annulation reactions of 4-aminopyrazoles are crucial for understanding regioselectivity and optimizing reaction conditions. These reactions are primarily driven by the nucleophilicity of the exocyclic amino group and the C5 carbon of the pyrazole ring.
Mechanism of Pyrazolo[3,4-b]pyridine Formation from 1,3-Diketones: The reaction of a 4-aminopyrazole with a 1,3-diketone is believed to proceed via a multi-step sequence.
Initial Condensation: The reaction initiates with the nucleophilic attack of the exocyclic 4-amino group on one of the carbonyl carbons of the 1,3-diketone, forming a hemiaminal intermediate which then dehydrates to yield an enamine or imine.
Cyclization: The nucleophilic C5 carbon of the pyrazole ring then attacks the second carbonyl group in an intramolecular fashion. This step forms the new six-membered pyridine ring.
Aromatization: The resulting dihydropyrazolo[3,4-b]pyridine intermediate undergoes a dehydration step to achieve the final, stable aromatic pyrazolo[3,4-b]pyridine system.
When an unsymmetrical 1,3-diketone is used, the formation of two different regioisomers is possible. mdpi.com The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl (CF₃) group is significantly more electrophilic. The initial attack of the aminopyrazole is directed to this more reactive carbonyl center. mdpi.com
Mechanism of Annulation with α,β-Unsaturated Ketones: The formation of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones follows a different, yet well-established pathway.
Aza-Michael Addition: The exocyclic amino group acts as a nucleophile in a conjugate addition (aza-Michael reaction) to the β-carbon of the unsaturated ketone. This forms an enolate or enol intermediate.
Intramolecular Cyclization: The nucleophilic C5-position of the pyrazole ring attacks the ketone carbonyl group, leading to the formation of a hydroxyl-substituted tetrahydropyrazolo[3,4-b]pyridine.
Dehydration and Oxidation: The intermediate then dehydrates to form a dihydropyridine ring, which subsequently undergoes oxidation to yield the aromatic pyrazolo[3,4-b]pyridine product. The oxidant can be atmospheric oxygen or an added reagent.
Comparison with 3- and 5-Aminopyrazole Reactivity: It is noteworthy that the isomeric 3- and 5-aminopyrazoles exhibit different reactivity patterns, often leading to pyrazolo[1,5-a]pyrimidines. nih.govnih.gov In these isomers, the reaction can be initiated by the nucleophilic attack of either the exocyclic amino group or the adjacent endocyclic ring nitrogen (N1). The reaction of 5-aminopyrazoles with β-enaminones, for example, typically proceeds via an initial 1,4-attack of the exocyclic amino group, followed by cyclization involving the ring nitrogen to form the pyrimidine ring. chim.itresearchgate.net This highlights the distinct electronic properties and reaction pathways available to different aminopyrazole isomers.
Spectroscopic and Advanced Structural Characterization of 1 Methyl 3 Phenoxy 1h Pyrazol 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-methyl-3-phenoxy-1H-pyrazol-4-amine, both one-dimensional and two-dimensional NMR experiments are crucial for assigning the proton and carbon signals and establishing connectivity.
Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicity Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. Based on data from analogous pyrazole (B372694) derivatives, the following proton chemical shifts can be predicted. nih.govmdpi.com The protons of the phenoxy group are anticipated to appear as multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The single proton on the pyrazole ring (H-5) is expected to resonate as a singlet, likely in the range of δ 7.5 to 8.0 ppm. The methyl group attached to the pyrazole nitrogen (N-1) would present as a sharp singlet further upfield, around δ 3.7 ppm. nih.gov The protons of the amine group at the C-4 position are expected to show a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Phenoxy-H (ortho) | 7.2 - 7.4 | Multiplet | 7-8 |
| Phenoxy-H (meta) | 7.0 - 7.2 | Multiplet | 7-8 |
| Phenoxy-H (para) | 7.1 - 7.3 | Multiplet | 7-8 |
| Pyrazole-H5 | 7.5 - 8.0 | Singlet | N/A |
| N-CH₃ | ~3.7 | Singlet | N/A |
| NH₂ | Variable | Broad Singlet | N/A |
Carbon (¹³C) NMR: Elucidation of Carbon Framework and Hybridization
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbon signals can be predicted based on substituted pyrazole analogs. nih.govmdpi.com The carbon atoms of the phenoxy group are expected in the aromatic region (δ 115-160 ppm), with the oxygen-linked carbon appearing most downfield. The pyrazole ring carbons would also resonate in the aromatic/heteroaromatic region, with C-3 and C-5 appearing at lower fields than C-4. The carbon of the N-methyl group is anticipated to be found significantly upfield, typically around δ 35-40 ppm. nih.gov
| Carbon | Predicted Chemical Shift (ppm) |
| Phenoxy C-O | 155 - 160 |
| Phenoxy C (ortho, meta, para) | 115 - 130 |
| Pyrazole C-3 | ~150 |
| Pyrazole C-4 | ~120 |
| Pyrazole C-5 | ~140 |
| N-CH₃ | 35 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in confirming the structural assignments of this compound.
COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, within the phenoxy ring system.
HSQC (Heteronuclear Single Quantum Coherence) is used to correlate directly attached proton and carbon atoms, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (over two to three bonds), which is crucial for establishing the connectivity between the phenoxy group, the pyrazole ring, and the methyl group. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule, particularly the orientation of the phenoxy group relative to the pyrazole ring. mdpi.com
Infrared (IR) Spectroscopy: Vibrational Fingerprinting of Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the phenoxy and pyrazole rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. A characteristic C-O-C stretching band for the ether linkage of the phenoxy group should be present in the 1200-1250 cm⁻¹ range. mdpi.com
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
| C-O-C Stretch (Ether) | 1200 - 1250 |
Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of pyrazole derivatives often involves cleavage of the substituents from the pyrazole ring. nist.gov Common fragmentation pathways for this molecule could include the loss of the phenoxy group, the methyl group, or cleavage of the pyrazole ring itself. The presence of a nitrogen atom often leads to an odd molecular weight, a characteristic feature in the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic properties of molecules like this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of its conjugated system.
The UV-Vis spectrum of this compound and its derivatives is primarily governed by π→π* and n→π* electronic transitions. The pyrazole ring itself is an aromatic heterocycle, containing a conjugated system of π electrons. mdpi.com The phenoxy group at the 3-position and the amine group at the 4-position are auxochromes that extend the conjugation of the pyrazole core. The lone pair of electrons on the oxygen atom of the phenoxy group and the nitrogen atom of the amine group can participate in resonance with the pyrazole ring's π-system. This extended conjugation delocalizes the π electrons over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted pyrazole core.
Research on various pyrazole derivatives demonstrates these principles. For instance, pyrazoline derivatives with strong conjugation between the pyrazoline chromophore and aromatic rings exhibit intense absorption bands. researchgate.netresearchgate.net The electronic transitions in pyrazole-based compounds are sensitive to the nature and position of substituents on the ring. tandfonline.comresearch-nexus.net Studies on pyrazolone derivatives have identified n→π* transitions with absorption maxima (λmax) in the range of 322–352 nm. researchgate.net Theoretical and experimental studies on other substituted pyrazoles confirm that their electronic and spectroscopic properties are highly correlated with their structure. rsc.org The intrinsic fluorescent properties and π-extended conjugation of many pyrazole derivatives make them useful in various applications, including the design of chemosensors. rsc.org
The expected UV-Vis spectrum for this compound would therefore show characteristic bands corresponding to the π→π* transitions of the conjugated aromatic system, likely at higher wavelengths due to the influence of the phenoxy and amino substituents. The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, would typically appear as weaker bands at longer wavelengths.
Table 1: UV-Vis Absorption Data for Selected Pyrazole Derivatives
This table presents data from related compounds to illustrate typical absorption ranges, as specific data for this compound is not available in the cited literature.
| Compound/Derivative Class | Absorption Maxima (λmax) | Transition Type | Reference |
| Pyrazolone Derivatives | 322 - 352 nm | n→π | researchgate.net |
| 3-(coumarin-3-yl)pyrazole probe | 425 nm | Not specified | nih.gov |
| Pyrazolopyridine-based probe | 558 nm | Intramolecular Charge Transfer (ICT) | nih.gov |
| 3,5-disubstituted-1H-pyrazole derivative | ~270 nm, ~330 nm | π→π and n→π* | bohrium.com |
Advanced Analytical Techniques for Purity and Isomeric Characterization
The synthesis of substituted pyrazoles can often lead to the formation of regioisomers and other impurities. tandfonline.comnih.gov Therefore, advanced analytical techniques are essential for confirming the purity and unambiguously identifying the isomeric structure of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are two of the most powerful and commonly employed techniques for these purposes. nih.govejbps.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthesized pyrazole compounds and for separating complex mixtures of isomers. researchgate.netnih.gov Reverse-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.com The purity of a compound can be determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for compounds intended for further studies. nih.gov
For isomeric characterization, HPLC is invaluable. Regioisomers of substituted pyrazoles, which differ only in the position of substituents on the pyrazole ring, often exhibit different polarities and can be separated chromatographically. nih.gov The development of a sensitive and efficient HPLC method allows for the simultaneous determination of different isomers in a mixture. researchgate.net For chiral pyrazole derivatives, specialized chiral stationary phases (e.g., polysaccharide-based columns) are used to separate enantiomers. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and structure of a compound. When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying compounds as they are separated. nih.gov The mass spectrum of a pyrazole derivative will show a molecular ion peak (M+) that confirms its molecular weight.
Furthermore, the fragmentation pattern observed in the mass spectrum offers deep structural insights that can distinguish between isomers. tandfonline.comresearch-nexus.net The fragmentation of pyrazole derivatives under electron impact (EI) ionization is strongly dependent on the nature and position of the substituents. tandfonline.comresearchgate.net Researchers can propose fragmentation pathways to explain the observed fragment ions, which helps in confirming the substitution pattern on the pyrazole ring. For example, the presence or absence of specific fragment ions can provide evidence for the location of the methyl and phenoxy groups in this compound. tandfonline.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula, which further corroborates the compound's identity.
Together, these advanced analytical techniques provide a comprehensive characterization of this compound, ensuring its purity and confirming its specific isomeric structure, which is critical for any subsequent application.
Table 2: Summary of Advanced Analytical Techniques for Pyrazole Derivatives
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative measure of compound purity (%) | ejbps.comnih.gov |
| Isomer Separation | Separation of regioisomers and enantiomers | nih.govresearchgate.netnih.gov | |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of molecular formula via molecular ion peak | nih.govresearchgate.net |
| Structural Elucidation | Identification of isomers based on unique fragmentation patterns | tandfonline.comresearch-nexus.netresearchgate.net |
| LC-MS | Compound Identification | Coupling of HPLC separation with MS detection for unambiguous identification of components in a mixture | nih.gov |
A comprehensive search for specific computational and theoretical investigations on the chemical compound “this compound” did not yield dedicated scholarly articles or publicly available data required to fulfill the detailed outline provided. The search results lack specific quantum chemical calculations, electronic structure analyses, electrostatic potential surface data, global reactivity descriptors, and Quantitative Structure-Property Relationship (QSPR) models directly pertaining to this compound.
While general methodologies and studies on related pyrazole derivatives exist, the strict requirement to focus solely on "this compound" and to provide specific data tables and detailed research findings for this exact compound cannot be met based on the available information. Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified outline.
Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Phenoxy 1h Pyrazol 4 Amine
Conformational Analysis and Potential Energy Surface Mapping
Computational chemistry provides powerful tools for exploring the three-dimensional structure and flexibility of molecules. For 1-methyl-3-phenoxy-1H-pyrazol-4-amine, conformational analysis focuses on identifying the most stable spatial arrangements of its atoms and the energy required to transition between them. This landscape of conformations and energy barriers is visualized through a potential energy surface (PES). A PES map is crucial for understanding a molecule's physical properties and its interactions with its environment. acs.orgchemalive.com
Theoretical calculations, typically using Density Functional Theory (DFT), can map the PES by systematically rotating these bonds and calculating the molecule's energy at each orientation. This process identifies low-energy conformers (local minima on the PES) and the transition states (saddle points) that represent the energy barriers to rotation.
While specific PES studies for this compound are not extensively documented, insights can be drawn from crystallographic data of closely related compounds. For instance, studies on substituted phenoxy-pyrazole derivatives reveal that the pyrazole (B372694) and phenyl rings are typically twisted relative to each other. In the crystal structure of 1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime, the dihedral angle between the phenyl and pyrazole rings is a significant 96.6°. nih.gov This non-planar arrangement is a common feature, likely arising from steric hindrance between the two ring systems, and represents a stable, low-energy conformation. Computational modeling of trifluoromethyl substituted pyrazoles has also utilized 2D relaxed potential energy surfaces to investigate stable conformations based on the dihedral angle between the pyrazole core and attached phenyl rings. mdpi.com
Table 1: Representative Dihedral Angles in Related Phenoxy-Pyrazole Structures
| Compound Name | Dihedral Angle (Pyrazole-Phenyl) | Reference |
|---|---|---|
| 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime | 96.6° | nih.gov |
| (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide | Various (complex molecule) | researchgate.net |
This table provides examples of dihedral angles observed in similar molecular scaffolds, illustrating the non-planar relationship between the pyrazole and phenoxy/phenyl moieties that would be expected in this compound.
Investigation of Tautomeric Equilibria and Intramolecular Proton Transfer
Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In pyrazole chemistry, the most common form is annular tautomerism, involving the movement of a proton between the two nitrogen atoms (N1 and N2) of the ring. However, in this compound, the nitrogen at the N1 position is substituted with a methyl group, which quenches this type of tautomerism.
A second possibility is side-chain tautomerism involving the 4-amino group. This would involve the transfer of a proton from the exocyclic amino group to the N2 atom of the pyrazole ring, resulting in an amino-imino equilibrium. Computational studies on other 4-substituted 3(5)-aminopyrazoles have explored such equilibria using ab initio calculations. researchgate.net These studies indicate that the relative stability of different tautomers is influenced by substituent effects and the polarity of the solvent. researchgate.net For this compound, theoretical calculations would be necessary to determine the energy difference between the predominant amine tautomer and the hypothetical imine tautomer.
Intramolecular proton transfer (IPT) is the process by which a proton moves from one site to another within the same molecule. The energy barrier for this transfer is a key parameter investigated computationally. mdpi.com While the target molecule lacks the classic hydrogen-bonding arrangement for well-known phenomena like excited-state intramolecular proton transfer (ESIPT), theoretical methods can still model the activation energy for the hypothetical proton transfer from the amine to the pyrazole ring. Studies on other pyrazole derivatives have shown that such activation energies can be prohibitively large for isolated molecules but can be lowered significantly by the presence of solvent molecules, such as water, which can facilitate the transfer through hydrogen-bond networks. mdpi.comresearchgate.net
Table 2: Potential Tautomers of this compound
| Tautomer Name | Structure | Key Features | Computational Focus |
|---|---|---|---|
| Amine Tautomer (Dominant) | 1-methyl-3-phenoxy-1H-pyrazol-4-amine | Exocyclic -NH₂ group | Geometry optimization, relative energy calculation (ground state) |
| Imino Tautomer (Hypothetical) | 1-methyl-3-phenoxy-1,2-dihydro-4H-pyrazol-4-imine | Endocyclic N-H, exocyclic C=NH | Geometry optimization, relative energy calculation, transition state energy for proton transfer |
This table illustrates the primary amine form and a hypothetical imino tautomer. Computational studies would focus on calculating their relative energies (ΔE) to predict the equilibrium position, which is expected to strongly favor the amine form.
In Silico Studies of Non-Covalent Interactions and Chemical Recognition
In silico methods are invaluable for studying the non-covalent interactions that govern how a molecule recognizes and interacts with other molecules. researchgate.netnih.gov These interactions, though weaker than covalent bonds, are fundamental to supramolecular chemistry and crystal engineering. For this compound, several functional groups can participate in a range of non-covalent forces.
The primary sites for hydrogen bonding are the amino group (-NH₂), which can act as a hydrogen bond donor, and the lone pairs on the pyrazole N2 atom, the phenoxy oxygen, and the amino nitrogen, which can act as hydrogen bond acceptors. The aromatic pyrazole and phenyl rings are capable of engaging in π-π stacking interactions, where the rings stack parallel to each other. Furthermore, the C-H bonds of the aromatic rings and the methyl group can act as weak hydrogen bond donors, forming C-H···π and C-H···O/N interactions.
Computational techniques like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts in crystal structures. tandfonline.com This method maps the close contacts between neighboring molecules, providing a fingerprint of the important non-covalent interactions. For example, analysis of related phenoxy-pyrazole crystal structures has revealed the presence of C-H···O, C-H···F, and O-H···N hydrogen bonds, which stabilize the crystal packing. nih.gov Molecular Electrostatic Potential (MEP) surface mapping is another computational tool that visualizes the electron density distribution, identifying electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential, likely hydrogen bond donors) regions of the molecule. rsc.org
Table 3: Potential Non-Covalent Interactions for this compound
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance |
|---|---|---|---|
| Hydrogen Bond | -NH₂ | Pyrazole N2, Phenoxy -O-, Amino -N- | Strong, directional interaction crucial for molecular assembly. |
| π-π Stacking | Phenyl ring, Pyrazole ring | Phenyl ring, Pyrazole ring | Important for stabilizing interactions between aromatic systems. |
| C-H···π | C-H bonds (Aromatic, Methyl) | Phenyl ring, Pyrazole ring | Weak interaction contributing to crystal packing and molecular recognition. |
| C-H···O/N | C-H bonds (Aromatic, Methyl) | Phenoxy -O-, Pyrazole N2 | Weak hydrogen bonds that provide additional stabilization. |
This table summarizes the key intermolecular forces that this compound can engage in, which dictate its chemical recognition properties at a molecular level.
Synthetic Utility and Chemical Applications of 1 Methyl 3 Phenoxy 1h Pyrazol 4 Amine As a Building Block
Precursor for the Synthesis of Complex Heterocyclic Scaffolds
The aminopyrazole moiety is a well-established precursor for the construction of various fused heterocyclic systems. The reactivity of the amino group, combined with the adjacent ring nitrogen and carbon atoms, allows for annulation reactions with a variety of electrophilic reagents. This strategic positioning makes 1-methyl-3-phenoxy-1H-pyrazol-4-amine an ideal starting material for synthesizing bicyclic and polycyclic compounds of significant chemical interest.
One of the most common applications of aminopyrazoles is in the synthesis of pyrazolo[3,4-b]pyridines . These fused systems can be efficiently constructed through the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comchim.it The reaction typically proceeds via a condensation reaction, followed by cyclization to form the pyridine ring fused to the pyrazole (B372694) core. Given the structure of this compound, its reaction with various diketones can lead to a diverse range of substituted pyrazolo[3,4-b]pyridines.
Similarly, this aminopyrazole can serve as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines . These compounds are structural analogs of purines and have garnered significant attention. The synthesis often involves the reaction of the aminopyrazole with a one-carbon electrophile, such as formamide or orthoformates, followed by cyclization.
The versatility of aminopyrazoles as precursors is highlighted in the following table, which showcases typical transformations used to build complex heterocyclic scaffolds.
| Target Heterocyclic Scaffold | Typical Reagents for Annulation | Reaction Type |
| Pyrazolo[3,4-b]pyridines | 1,3-Diketones, β-Ketoesters, α,β-Unsaturated ketones | Condensation/Cyclization |
| Pyrazolo[3,4-d]pyrimidines | Formamide, Triethyl orthoformate, Urea | Cyclocondensation |
| Pyrazolo[1,5-a]pyrimidines | β-Enaminones, 1,3-Bis-electrophiles | Condensation/Cyclization |
| Pyrazolo-triazines | α-Halo ketones, Nitriles | Multi-step synthesis |
Scaffold for Combinatorial Chemistry and Chemical Library Generation
The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry and the generation of chemical libraries. The presence of a reactive primary amino group allows for a wide array of chemical modifications, enabling the introduction of diverse substituents and functional groups. This diversity is crucial for exploring structure-activity relationships in various chemical and biological contexts.
The generation of a chemical library based on this scaffold can be systematically approached by targeting the amino group. For instance, acylation with a diverse set of carboxylic acids or sulfonyl chlorides, or reductive amination with a variety of aldehydes and ketones, can rapidly produce a large number of derivatives. mdpi.com The phenoxy group can also be a point of diversification, where different substituted phenols can be introduced during the synthesis of the initial pyrazole core.
A systematic combinatorial approach can be employed to generate a library of compounds with varied substituents at different positions of the pyrazole ring. nih.gov This strategy is invaluable for the discovery of new compounds with desired chemical or physical properties. The ability to create large and diverse libraries from a single, versatile scaffold underscores the importance of this compound in modern chemical research. mdpi.com
Development of Functionalized Materials with Specific Chemical Properties
Pyrazole derivatives are increasingly being explored for their potential in materials science, particularly in the development of functionalized materials with specific optical and electronic properties. mdpi.com The conjugated π-system of the pyrazole ring, when appropriately substituted, can give rise to materials with interesting photophysical characteristics, such as fluorescence and phosphorescence.
The this compound scaffold can be functionalized to create novel organic materials. The phenoxy group, in particular, can be modified with various electron-donating or electron-withdrawing groups to tune the electronic properties of the molecule. Furthermore, the amino group can be used to link the pyrazole core to other chromophores or polymer backbones, leading to the formation of advanced materials.
For example, derivatives of pyrazolones, which share the core pyrazole structure, are utilized in the synthesis of organic pigments and dyes due to their excellent color properties. primachemicals.com The chemical versatility of the pyrazole ring allows for the fine-tuning of the electronic structure, resulting in pigments that span a wide color spectrum. By analogy, functionalization of this compound could lead to the development of novel dyes or fluorescent probes.
Role in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net Aminopyrazoles are particularly well-suited as components in MCRs due to the presence of multiple reactive sites. researchgate.net
This compound can participate in various MCRs to generate highly functionalized and structurally diverse heterocyclic compounds. For instance, in the presence of an aldehyde and a suitable C-H acid (like a 1,3-dicarbonyl compound), it can undergo a multi-component reaction to form complex fused systems such as pyrazolo[3,4-b]quinolines. mdpi.com
These reactions are highly atom-economical and efficient, as they avoid the need for isolation of intermediates and reduce the number of synthetic steps. The ability of this compound to act as a versatile building block in MCRs highlights its significance in the development of efficient and sustainable synthetic methodologies. researchgate.net A notable example is the synthesis of pyrazolo[3,4-b]pyridine derivatives through a cascade 6-endo-dig cyclization reaction involving 5-aminopyrazoles and alkynyl aldehydes. nih.gov
Industrial and Academic Relevance of Pyrazole Derivatives as Versatile Synthetic Intermediates
Pyrazole derivatives, as a class of compounds, hold significant importance in both industrial and academic settings due to their versatility as synthetic intermediates. mdpi.comorientjchem.org Their broad range of applications stems from their unique chemical properties and the relative ease with which they can be synthesized and functionalized.
In the fine chemical industry , pyrazole derivatives serve as crucial building blocks for the synthesis of a wide array of products, including agrochemicals, dyes, and pigments. nbinno.com Their adaptability as chemical auxiliaries in various sectors like textiles, plastics, and coatings further underscores their industrial value. nbinno.com
From an academic perspective , pyrazoles continue to be a subject of intense research. Their rich chemistry provides a platform for the development of novel synthetic methodologies and the exploration of new chemical space. chim.it The study of pyrazole derivatives contributes to a deeper understanding of heterocyclic chemistry and the principles of organic synthesis. The diverse biological activities exhibited by many pyrazole-containing molecules also drive significant research in medicinal chemistry. orientjchem.orgnbinno.com
Future Research Directions and Emerging Avenues in the Chemistry of 1 Methyl 3 Phenoxy 1h Pyrazol 4 Amine
Development of Novel and Highly Efficient Synthetic Pathways
While established methods for pyrazole (B372694) synthesis exist, the future of synthesizing 1-methyl-3-phenoxy-1H-pyrazol-4-amine and its analogs lies in the development of more efficient, sustainable, and atom-economical pathways. The principles of green chemistry are becoming increasingly central to synthetic organic chemistry, pushing for methodologies that minimize hazardous waste and energy consumption. nih.govbenthamdirect.com
Future research will likely focus on:
One-Pot and Multicomponent Reactions: Designing syntheses that combine multiple steps into a single operation without isolating intermediates can significantly improve efficiency. For this compound, this could involve novel multicomponent reactions that bring together the core building blocks in a single, highly convergent step.
Green Catalysis: The use of recyclable, non-toxic catalysts is a cornerstone of green synthesis. researchgate.net Research into heterogeneous catalysts, biocatalysts, or earth-abundant metal catalysts could offer sustainable alternatives to traditional reagents. thieme-connect.com For instance, developing catalysts that facilitate the key N-N bond formation under milder conditions would be a significant advancement. nih.gov
Alternative Energy Sources: The application of microwave irradiation and sonication has been shown to accelerate reaction times and improve yields in the synthesis of pyrazole derivatives. benthamdirect.commdpi.com Future pathways for this compound could leverage these technologies to create more energy-efficient protocols.
Novel Starting Materials: Exploring alternative and readily available starting materials, moving away from potentially hazardous reagents like hydrazine, is a key goal. nih.gov Methods that allow for the direct use of primary amines to form the N-substituted pyrazole ring are particularly promising and could streamline the synthesis of derivatives. acs.orgnih.gov
| Synthetic Strategy | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. mdpi.com | Rapid and efficient production of the core pyrazole structure and its derivatives. |
| Solvent-Free Reactions | Reduced environmental impact, simplified purification. benthamdirect.commdpi.com | Development of environmentally benign protocols for synthesis. |
| Use of Green Solvents (e.g., Water, DES) | Lower toxicity, increased safety, potential for novel reactivity. researchgate.netthieme-connect.commdpi.com | Creating sustainable and safer manufacturing processes. |
| Recyclable Catalysts | Reduced waste, lower cost over multiple cycles. nih.govresearchgate.net | Economically viable and sustainable large-scale production. |
Exploration of Undiscovered Reactivity Modes and Mechanistic Insights
A thorough understanding of the reactivity of this compound is crucial for its effective utilization as a chemical building block. The interplay between the amine and phenoxy substituents and the pyrazole core presents opportunities for novel chemical transformations.
Key areas for future investigation include:
N-N Bond Formation Mechanisms: The formation of the pyrazole ring's N-N bond is a critical step in its synthesis. Mechanistic studies, particularly on metal-mediated pathways like oxidation-induced coupling, can provide fundamental insights that lead to the development of new catalytic systems. rsc.orgnih.govrsc.org Understanding the electronic and steric factors that govern this bond formation can lead to more controlled and efficient synthetic routes. acs.orgorganic-chemistry.org
Post-Synthetic Functionalization: Developing selective methods to modify the core structure of this compound is essential for creating libraries of related compounds. Research into regioselective C-H activation, halogenation, and cross-coupling reactions on the pyrazole and phenoxy rings would open up new avenues for structural diversification. nih.govrsc.org
Reactivity of the Amino Group: The 4-amino group is a key functional handle. Future work should explore its reactivity in a broader range of reactions beyond simple acylation or alkylation, such as its use in directing metal-catalyzed C-H functionalization or its participation in novel cyclization reactions to build fused heterocyclic systems.
Unconventional Reaction Pathways: Investigating the behavior of the pyrazole ring under electrochemical conditions or in photochemical reactions could uncover novel reactivity patterns and lead to the synthesis of unique molecular architectures. nih.gov
Application of Advanced Computational Methods for Deeper Understanding of Reactivity
Computational chemistry has become an indispensable tool for modern chemical research, offering profound insights into molecular structure, properties, and reactivity at a level of detail that is often inaccessible through experimentation alone. eurasianjournals.com For this compound, advanced computational methods can accelerate discovery and optimization.
Future applications include:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms. bohrium.comresearchgate.netnih.gov This can help in understanding the regioselectivity of functionalization reactions and in designing more efficient synthetic pathways. dntb.gov.uaresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior and conformational flexibility of the molecule. bohrium.comeurasianjournals.com This is particularly valuable for understanding how the molecule might interact with biological targets or how it behaves in different solvent environments.
Predictive Modeling: By combining computational data with machine learning algorithms, it may become possible to predict the properties and biological activities of novel derivatives of this compound before they are synthesized. This in silico screening can prioritize the most promising candidates for synthesis, saving time and resources. eurasianjournals.com
| Computational Method | Application in Pyrazole Chemistry | Potential Impact |
| Density Functional Theory (DFT) | Elucidating electronic structure, reaction mechanisms, and spectroscopic properties. bohrium.comresearchgate.net | Rational design of catalysts and prediction of reaction outcomes. |
| Molecular Dynamics (MD) | Simulating dynamic behavior and conformational changes in various environments. eurasianjournals.comeurasianjournals.com | Understanding interactions with biological macromolecules and solvent effects. |
| Homology Modeling & Docking | Predicting binding modes and affinities to biological targets. bohrium.comeurasianjournals.com | Accelerating drug discovery by identifying potential therapeutic targets. |
| Machine Learning | Developing predictive models for activity and properties from structural data. eurasianjournals.com | High-throughput virtual screening of large compound libraries. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing. These technologies offer enhanced control, safety, and scalability. mdpi.comnih.gov
Future directions in this area involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer, more efficient, and scalable production. nih.govgalchimia.com Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net
Automated Library Synthesis: Integrating flow chemistry with automated synthesis platforms can facilitate the rapid generation of large libraries of derivatives. figshare.comnih.govresearchgate.net By systematically varying the building blocks, researchers can quickly explore the structure-activity relationship of this class of compounds, which is particularly valuable for drug discovery programs. acs.orgimperial.ac.uk
Telescoped Reactions: Flow reactors can be connected in series to perform multi-step syntheses without the need for intermediate purification. nih.gov A "telescoped" synthesis of complex molecules derived from this compound could dramatically shorten the path to valuable target compounds.
Design of New Pyrazole-Based Materials with Tailored Chemical Functionalities
The inherent properties of the pyrazole ring, including its aromaticity and coordination capabilities, make it an attractive building block for advanced materials. jetir.org Future research can leverage the this compound scaffold to create novel functional materials.
Emerging avenues include:
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions, forming highly porous and crystalline materials known as MOFs. researchgate.netdigitellinc.com By designing specific derivatives of this compound, it is possible to create MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. scinito.airesearchgate.netacs.org
Coordination Polymers: Similar to MOFs, coordination polymers can be assembled from pyrazole-containing ligands and metal ions, offering a wide range of structures and properties. researchgate.net
Optoelectronic Materials: Pyrazole derivatives have been investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. dntb.gov.uamdpi.com The electronic properties of this compound could be fine-tuned through chemical modification to develop new materials for these applications.
Functional Polymers: Incorporating the pyrazole moiety into polymer backbones or as pendant groups can impart specific functionalities, such as thermal stability, metal-chelating properties, or specific biological activities.
Q & A
Basic: What are the common synthetic routes for 1-methyl-3-phenoxy-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization reactions using hydrazine derivatives or condensation of substituted pyrazole intermediates. For example, a copper-catalyzed coupling reaction with cesium carbonate as a base under reflux conditions (35°C, 48 hours) can yield the target compound. Optimization includes adjusting solvent polarity (e.g., DMSO), catalyst loading (e.g., CuBr), and reaction time to improve yields (17% in one protocol) . Precursor functionalization, such as iodopyrazole intermediates, can enhance regioselectivity .
Advanced: How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
Methodological Answer:
Regioselectivity issues arise during pyrazole ring formation or substituent introduction. Modern strategies include:
- Transition Metal Catalysis: Cu(I)-mediated Ullmann-type couplings to direct aryloxy group placement .
- Protecting Groups: Temporary blocking of reactive sites (e.g., using trimethylsilyl groups) to control substitution patterns .
- Computational Guidance: DFT calculations to predict thermodynamic favorability of regioisomers .
Structural Analysis: What techniques confirm the structure and purity of this compound?
Methodological Answer:
- Spectroscopy: H/C NMR (e.g., δ 2.29 ppm for methyl groups) and HRMS (e.g., m/z 215 [M+H]) validate molecular identity .
- X-ray Crystallography: SHELX software refines crystal structures, with hydrogen bonding patterns analyzed via ORTEP-3 graphical interfaces .
- Chromatography: HPLC or TLC with UV detection ensures purity (>95%) .
Pharmacological: How to design in vitro assays for evaluating antimicrobial activity of derivatives?
Methodological Answer:
- Bacterial Strains: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
- Assay Protocol:
- Determine Minimum Inhibitory Concentration (MIC) via broth microdilution.
- Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Validate with time-kill kinetics for bactericidal vs. bacteriostatic effects .
Data Contradiction: How to resolve inconsistent bioactivity data among analogs?
Methodological Answer:
- Purity Verification: Re-characterize compounds via elemental analysis and LC-MS .
- Stereochemical Analysis: Use chiral HPLC or circular dichroism to confirm enantiomeric purity .
- Assay Reproducibility: Standardize protocols (e.g., ATP levels for cytotoxicity) across labs .
Crystallography: How do hydrogen bonds influence crystal packing of this compound?
Methodological Answer:
Hydrogen bonding networks (e.g., N–H···O or C–H···π interactions) dictate supramolecular assembly. Graph set analysis (Etter’s rules) identifies motifs like rings, impacting solubility and stability. SHELXL refinements reveal bond distances (mean C–C = 0.002 Å) and thermal parameters .
Advanced SAR: How do substituents affect sigma receptor antagonism?
Methodological Answer:
- Electron-Withdrawing Groups: Halogens (e.g., Cl at C3) enhance σ1 receptor binding affinity (pKi > 8.0) .
- Aryloxy Modifications: Phenoxy vs. 4-fluorophenoxy groups alter lipophilicity (logP), affecting blood-brain barrier penetration .
- 3D-QSAR Models: CoMFA/CoMSIA correlate steric/electrostatic fields with activity .
Safety: What handling protocols are recommended for this compound?
Methodological Answer:
- PPE: Gloves, lab coat, and goggles due to potential skin/eye irritation .
- First Aid: Immediate rinsing with water for exposure; consult physician if ingested .
- Waste Disposal: Incinerate in certified facilities to avoid environmental release .
Computational: What methods predict reactivity with biological targets?
Methodological Answer:
- Docking Studies: AutoDock Vina or Glide to simulate binding to σ1 receptors (PDB: 6DK1) .
- MD Simulations: GROMACS to assess stability of ligand-receptor complexes over 100 ns .
- ADMET Prediction: SwissADME for bioavailability and toxicity profiling .
Polymorphism: How to study and control polymorphic forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
